

# NUC-3373: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                               |           |
|----------------------|-------------------------------|-----------|
| Compound Name:       | Fosifloxuridine Nafalbenamide |           |
| Cat. No.:            | B609681                       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

NUC-3373, a novel phosphoramidate transformation of 5-fluorodeoxyuridine (FUDR), has been developed to overcome the limitations of the widely used chemotherapy agent 5-fluorouracil (5-FU). This guide provides a comprehensive comparison of NUC-3373 clinical trial data, offering insights into its mechanism of action, safety profile, and efficacy in comparison to other cancer therapies.

## Mechanism of Action and Pharmacokinetic Advantages

NUC-3373 is designed for more efficient conversion into the active anti-cancer metabolite, fluorodeoxyuridine monophosphate (FUDR-MP), a potent inhibitor of thymidylate synthase (TS).[1][2] TS is a critical enzyme for DNA synthesis and repair, and its inhibition leads to DNA damage and cancer cell death.[1] Unlike 5-FU, NUC-3373's design bypasses the resistance mechanisms associated with transport, activation, and breakdown of 5-FU.[3]

Preclinical studies in human colorectal cancer cell lines have demonstrated that NUC-3373 generates significantly higher intracellular levels of FUDR-MP compared to 5-FU, leading to more potent and sustained TS inhibition.[2][4] This enhanced intracellular concentration of the active metabolite is a key differentiator from 5-FU.[2] Furthermore, NUC-3373 reduces the generation of toxic metabolites such as FUTP and FBAL, which are associated with common 5-FU-related toxicities.[3][5]



One of the significant advantages of NUC-3373 is its improved pharmacokinetic profile. It has a longer plasma half-life of approximately 10 hours compared to 8-14 minutes for 5-FU.[1][3] This allows for a much shorter infusion time of 2 hours, compared to the 46-hour infusion often required for 5-FU.[1][2]

## **Signaling Pathway and Mechanism of Action**





NUC-3373 Intracellular Activation and Signaling Pathway

Click to download full resolution via product page



Caption: Intracellular activation of NUC-3373 and its inhibitory effect on the DNA synthesis pathway.

## **Clinical Trial Data Summary**

NUC-3373 has been evaluated in several clinical trials, both as a monotherapy and in combination with other anti-cancer agents. The following tables summarize the key findings from these studies.

Table 1: NUC-3373 Monotherapy (NuTide:301)

| Parameter                                                       | Details                                                                                                                                                                                                                                                                                                                     |
|-----------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Design                                                    | Phase I, open-label, dose-escalation study.[6]                                                                                                                                                                                                                                                                              |
| Patient Population                                              | 59 patients with advanced solid tumors refractory to standard therapy.[6] A median of 3 prior lines of treatment had been received, and 74% were previously exposed to fluoropyrimidines.[6]                                                                                                                                |
| Dosing                                                          | Intravenous infusion on Days 1, 8, 15, and 22 or Days 1 and 15 of 28-day cycles.[6]                                                                                                                                                                                                                                         |
| Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | 2500 mg/m² weekly.[6]                                                                                                                                                                                                                                                                                                       |
| Efficacy                                                        | Best overall response was stable disease with prolonged progression-free survival.[6]                                                                                                                                                                                                                                       |
| Safety                                                          | Well-tolerated in a heavily pre-treated population.[6] The most common Grade 3 treatment-related adverse event was raised transaminases, occurring in less than 10% of patients.[6] Four dose-limiting toxicities were observed: two Grade 3 transaminitis, one Grade 2 headache, and one Grade 3 transient hypotension.[6] |



Table 2: NUC-3373 in Combination with Standard Therapies in Colorectal Cancer (NuTide: 302)

| Parameter Colorectal Ca | Details                                                                                                                                                                                                                                                                                                                                                                                                                                                                                           |
|-------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Design            | Phase Ib, 3-part study in patients with advanced colorectal cancer (CRC) who have relapsed after ≥2 prior lines of fluoropyrimidine-containing therapies.[3]                                                                                                                                                                                                                                                                                                                                      |
| Treatment Arms          | Part 1: NUC-3373 with or without leucovorin (LV).[3] Part 2: NUC-3373 + LV with either oxaliplatin (NUFOX) or irinotecan (NUFIRI).[3] Part 3: NUFOX or NUFIRI in combination with biologics targeting VEGF and EGFR pathways. [3]                                                                                                                                                                                                                                                                 |
| Patient Population      | 36 patients treated in Part 1.[3]                                                                                                                                                                                                                                                                                                                                                                                                                                                                 |
| Efficacy                | Clinical activity observed, including tumor shrinkage and disease stabilization for up to 5 months in heavily pre-treated patients.[3] One fluoropyrimidine-refractory patient had a 28% reduction in target lesions and stable disease for 5 months.[3] In second-line CRC patients receiving NUFIRI-bevacizumab or NUFOX-bevacizumab, promising anti-tumor activity was seen, with several patients achieving longer progression-free survival compared to their first-line 5-FU-based therapy. |
| Safety                  | Favorable safety profile. No neutropenia or hand-foot syndrome of any grade, and no diarrhea or mucositis above Grade 2 was observed.[3]                                                                                                                                                                                                                                                                                                                                                          |

Table 3: NUC-3373 in Combination with Pembrolizumab or Docetaxel (NuTide:303)



| Parameter           | Details                                                                                                                                                                                                                                                                                                                                                                                            |
|---------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Design        | Phase 1b/2 modular study.[7]                                                                                                                                                                                                                                                                                                                                                                       |
| Treatment Arms      | Module 1: NUC-3373 + pembrolizumab in patients with advanced solid tumors who had exhausted standard treatment options and were previously treated with PD-1 inhibitors. Module 2: NUC-3373 + docetaxel in patients with lung cancer.                                                                                                                                                              |
| Patient Population  | Module 1: 12 patients.                                                                                                                                                                                                                                                                                                                                                                             |
| Efficacy (Module 1) | Objective response rate of 22% and a disease control rate of 67% in the efficacy evaluable population.[8] A patient with urothelial bladder cancer had a 100% reduction in target lesion size and remained on treatment for over 15 months. A patient with metastatic melanoma resistant to prior pembrolizumab had an 81% reduction in target lesions and remained progression-free at 23 months. |
| Safety (Module 1)   | The combination was generally well-tolerated.                                                                                                                                                                                                                                                                                                                                                      |

# Table 4: Discontinued Study - NUC-3373 in Second-Line Colorectal Cancer (NuTide:323)



| Parameter          | Details                                                                                                                                                     |
|--------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Design       | Phase 2, open-label, randomized dose/schedule optimization study.[9]                                                                                        |
| Treatment Arms     | NUC-3373 + leucovorin + irinotecan +<br>bevacizumab (once-weekly or twice-weekly<br>NUC-3373 schedule) vs. FOLFIRI +<br>bevacizumab.[9]                     |
| Patient Population | Patients with unresectable metastatic colorectal cancer.[9]                                                                                                 |
| Outcome            | The study was discontinued following a preplanned analysis, as the combination was not likely to meet the primary endpoint of progression-free survival.[9] |
| Safety             | The regimen displayed a favorable safety profile, with only 12 out of 175 patients discontinuing treatment due to adverse effects.  [9]                     |

# **Experimental Protocols**In Vitro Comparison of NUC-3373 and 5-FU

The in vitro studies aimed to elucidate the cellular and molecular mechanisms of NUC-3373 compared to 5-FU.[2]

- Cell Lines: Human colorectal cancer cell lines HCT116 and SW480 were utilized.[2][10]
- Treatment: Cells were treated with sub-IC50 doses of NUC-3373 or 5-FU.[2][10]
- Analysis:
  - Intracellular Activation: Measured by liquid chromatography-mass spectrometry (LC-MS)
     to quantify the levels of FUDR-MP and other metabolites.[2][10]



- Thymidylate Synthase (TS) Inhibition: Western blot was performed to determine the binding of FUDR-MP to TS.[2][10]
- DNA Damage: Assessed by western blot.[2][10]
- o Cell Cycle Analysis: Performed using flow cytometry.[4]
- Rescue Experiments: The cytotoxicity of NUC-3373 and 5-FU was assessed with the concurrent addition of exogenous thymidine or uridine.[2][10]

The results confirmed that NUC-3373 generates more FUDR-MP, leading to more potent TS inhibition and DNA damage compared to 5-FU.[2][10] The cytotoxic effects of NUC-3373 were rescued by thymidine, supporting its primary mechanism of DNA-directed damage, while 5-FU cytotoxicity was reversed by uridine, consistent with its RNA-related toxicities.[2][10]

### **Experimental Workflow**







Click to download full resolution via product page

Caption: Workflow for the in vitro comparison of NUC-3373 and 5-FU in colorectal cancer cell lines.

#### **Immunomodulatory Effects**

Beyond its direct cytotoxic effects, NUC-3373 has been shown to have immunomodulatory properties.[1] It can increase the expression of MHC Class 2 molecules and lead to the release of damage-associated molecular patterns (DAMPs) such as calreticulin (CRT), high mobility group box 1 (HMGB1), and ATP in cancer cells.[1] These effects can potentiate an immune response against the tumor.[1] Preclinical data also indicate that NUC-3373 enhances the activation of natural killer (NK) cells and, in combination with a PD-1 inhibitor, enhances tumor cell death by activating lymphocytes.

### **Logical Relationship of NUC-3373's Advantages**





#### Click to download full resolution via product page

Caption: The relationship between NUC-3373's design and its potential clinical benefits over 5-FU.

#### Conclusion

NUC-3373 represents a promising evolution of fluoropyrimidine-based chemotherapy. Its design as a phosphoramidate ProTide of FUDR leads to a more efficient generation of the active anti-cancer metabolite FUDR-MP, resulting in more potent thymidylate synthase inhibition. This, combined with a reduction in toxic metabolites, contributes to a more favorable safety profile and a more convenient administration schedule compared to 5-FU. Clinical data, particularly in combination with other agents, have shown encouraging signals of anti-cancer activity in heavily pre-treated patient populations. While the discontinuation of the NuTide:323 study highlights the challenges in developing new therapies for complex diseases like colorectal cancer, ongoing studies continue to explore the potential of NUC-3373 in various cancer types and therapeutic combinations. The immunomodulatory properties of NUC-3373 further broaden its potential clinical utility, particularly in the context of immuno-oncology. Continued research is warranted to fully define the role of NUC-3373 in the evolving landscape of cancer treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. NuCana plc ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 2. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]



- 6. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NuCana Reports First Quarter 2025 Financial Results and Provides Business Update | NuCana plc [ir.nucana.com]
- 8. medrxiv.org [medrxiv.org]
- 9. onclive.com [onclive.com]
- 10. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NUC-3373: A Comparative Analysis of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609681#cross-study-comparison-of-nuc-3373clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com